(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid

Overview

Description

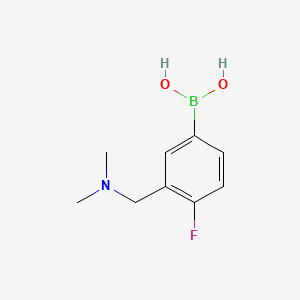

((3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid), also known as 3DMAFPA, is a boronic acid derivative that is used in organic synthesis, and has been studied for its potential applications in the fields of medicine and biology. This compound has a unique structure, combining an aromatic ring, a boronic acid group, and a dimethylamino group, which is why it has been studied for its potential applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, boronic acids are utilized for their ability to form stable covalent complexes with biomolecules. They are particularly useful in the development of proteasome inhibitors, which are crucial in cancer therapy . The dimethylamino group in this compound could potentially enhance its interaction with biological targets, making it valuable for drug design and synthesis.

Material Science

Boronic acids play a significant role in material science, especially in the creation of smart materials that can respond to environmental stimuli. The fluorophenyl group in this compound could contribute to the development of materials with unique optical properties, useful in creating sensors or devices that react to changes in light or chemical exposure .

Biochemistry

In biochemistry, boronic acids are known for their affinity to diols, which allows them to interact with sugars and other carbohydrates. This property is exploited in the design of sensors for glucose monitoring, which is essential for diabetes management. The compound’s structure could be tailored to improve selectivity and sensitivity in such applications .

Agriculture

Boronic acids have potential applications in agriculture, particularly in the development of herbicides and pesticides. Their ability to bind to certain biological molecules can be harnessed to target specific pests or weeds without affecting crops. The compound’s stability and low toxicity make it an attractive candidate for such uses .

Environmental Science

In environmental science, boronic acids can be used to detect and measure the concentration of various pollutants. The specific binding to saccharides and catechols can be utilized in the detection of phenolic compounds in water sources, aiding in the monitoring and management of environmental contaminants .

Analytical Chemistry

Analytical chemistry benefits from the use of boronic acids in the development of chromatographic methods for the separation of complex mixtures. The compound could be used to modify surfaces or stationary phases to improve the separation of analytes with diol functionalities .

Pharmacology

Pharmacologically, boronic acids are explored for their therapeutic potential. They are involved in the synthesis of compounds with anticancer, antibacterial, and antiviral activities. The (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid could be investigated for its pharmacokinetic properties and its potential as a building block for new drugs .

Organic Synthesis

In organic synthesis, boronic acids are indispensable in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound discussed here could be used to introduce a fluorophenyl group into organic molecules, which is often desirable in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic esters, in general, are known to be sensitive to hydrolysis under mild acidic or basic conditions . They are also susceptible to proteodeboronation, oxidation, and nucleophilic attack . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters , which have applications in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Action Environment

The action of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the presence of ethers can catalyze the reaction . Additionally, the compound’s sensitivity to hydrolysis under mild acidic or basic conditions suggests that pH levels in the environment could influence its action, efficacy, and stability. The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, could be mitigated by recovering and recycling this reagent .

properties

IUPAC Name |

[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOELLJCGVGGUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401202172 | |

| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid | |

CAS RN |

1704063-96-6 | |

| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.